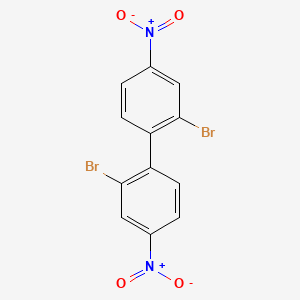

2,2'-Dibromo-4,4'-dinitro-1,1'-biphenyl

説明

特性

分子式 |

C12H6Br2N2O4 |

|---|---|

分子量 |

401.99 g/mol |

IUPAC名 |

2-bromo-1-(2-bromo-4-nitrophenyl)-4-nitrobenzene |

InChI |

InChI=1S/C12H6Br2N2O4/c13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)14/h1-6H |

InChIキー |

CZWXXUYJHQBGHB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=C(C=C(C=C2)[N+](=O)[O-])Br |

製品の起源 |

United States |

準備方法

Ullmann Coupling Approach

One of the most established synthetic methods to prepare 2,2'-Dibromo-4,4'-dinitro-1,1'-biphenyl is through an Ullmann coupling reaction. This method involves the copper-catalyzed coupling of suitably substituted bromonitrobenzene derivatives under controlled conditions.

- Starting Material: 2,5-dibromonitrobenzene

- Catalyst: Copper powder (activated)

- Solvent: Dry dimethylformamide (DMF)

- Temperature: Approximately 120°C

- Atmosphere: Inert gas (argon) to prevent oxidation

- Reaction Time: Several hours, typically 12-24 h

- Yield: High yield reported, often exceeding 70% after purification

This approach leverages the copper-mediated biaryl coupling to form the biphenyl core with bromine and nitro substituents precisely positioned. Recrystallization from ethanol or similar solvents yields the pure compound as pale yellow crystals.

An alternative preparation involves stepwise introduction of bromine and nitro groups on a biphenyl precursor:

- Step 1: Bromination of biphenyl at the 2,2' positions using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination.

- Step 2: Nitration of the dibromobiphenyl intermediate using a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures to selectively introduce nitro groups at the 4,4' positions.

This method requires careful control of reaction conditions to prevent undesired substitution or decomposition. It is less commonly used industrially due to challenges in regioselectivity and purification.

化学反応の分析

Types of Reactions: 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed:

Reduction: The reduction of nitro groups results in the formation of 2,2’-dibromo-4,4’-diamino-1,1’-biphenyl.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

科学的研究の応用

2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds such as carbazoles and dibenzosiloles.

Explosives Research: Due to the presence of nitro groups, it is also studied for its potential use in the synthesis of energetic materials.

作用機序

The mechanism of action of 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl involves its ability to undergo various chemical transformations The nitro groups act as strong electron-withdrawing groups, influencing the reactivity of the compoundThese properties make it a versatile intermediate in organic synthesis .

類似化合物との比較

Chemical Identity :

- IUPAC Name : 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl

- CAS Number : 91371-12-9

- Molecular Formula : C₁₂H₆Br₂N₂O₄

- Molecular Weight : 402.00 g/mol .

Structural Features: This compound consists of a biphenyl backbone substituted with bromine (Br) and nitro (NO₂) groups at the 2,2' and 4,4' positions, respectively. The electron-withdrawing nitro groups and bulky bromine atoms confer unique electronic and steric properties, making it valuable in organic synthesis and materials science .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl with structurally similar biphenyl derivatives:

Electronic and Reactivity Differences

Nitro vs. tert-Butyl Groups :

- The nitro groups in 4,4'-Dibromo-2,2'-dinitrobiphenyl enhance electron deficiency, facilitating electrophilic substitution reactions. In contrast, tert-butyl groups in 2,2'-Dibromo-4,4'-di-tert-butylbiphenyl provide steric bulk, favoring Suzuki-Miyaura cross-coupling reactions .

- Nitro groups also increase thermal stability, making the compound suitable for high-temperature applications in electronics .

- Microflow systems enable selective monolithiation for sequential functionalization .

Research Findings and Data

Performance in Electronic Devices

- OLED Efficiency: Derivatives of 4,4'-Dibromo-2,2'-dinitrobiphenyl achieve external quantum efficiencies (EQE) up to 2.8% in non-doped white OLEDs, comparable to DPVBi-based devices but with improved color stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。